molecular formula C18H24ClN5O2 B6119677 N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide

N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide

Cat. No.: B6119677
M. Wt: 377.9 g/mol
InChI Key: IJCKNVVVSGWCNU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a triazole moiety, and a chlorinated phenyl group, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the triazole moiety. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Triazole Moiety: The triazole ring is often synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Coupling Reactions: The triazole and piperidine units are then coupled using reagents like carbodiimides or other coupling agents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the triazole moiety can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar phenyl ring structure but different functional groups.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with a complex structure used in different applications.

Uniqueness

N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide stands out due to its unique combination of a piperidine ring, triazole moiety, and chlorinated phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-[[4-(1-hydroxyethyl)triazol-1-yl]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN5O2/c1-12-15(19)4-3-5-16(12)20-18(26)23-8-6-14(7-9-23)10-24-11-17(13(2)25)21-22-24/h3-5,11,13-14,25H,6-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCKNVVVSGWCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)N2CCC(CC2)CN3C=C(N=N3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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